B-Raf IN 1

描述

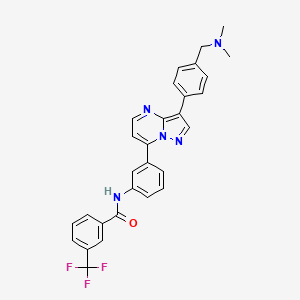

Structure

3D Structure

属性

IUPAC Name |

N-[3-[3-[4-[(dimethylamino)methyl]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24F3N5O/c1-36(2)18-19-9-11-20(12-10-19)25-17-34-37-26(13-14-33-27(25)37)21-5-4-8-24(16-21)35-28(38)22-6-3-7-23(15-22)29(30,31)32/h3-17H,18H2,1-2H3,(H,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWJVLQNYNCDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)NC(=O)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

B-Raf IN 1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the B-Raf inhibitor, B-Raf IN 1. It details the compound's mechanism of action, summarizes its inhibitory activity, outlines relevant experimental methodologies, and illustrates key concepts through signaling pathway and workflow diagrams.

Core Mechanism of Action

B-Raf is a serine/threonine-protein kinase that functions as a critical component of the RAS/RAF/MEK/ERK signaling pathway (also known as the Mitogen-Activated Protein Kinase, or MAPK, pathway). This pathway is essential for transducing extracellular signals to the nucleus to regulate fundamental cellular processes, including proliferation, differentiation, and survival.[1] In a significant percentage of human cancers, particularly malignant melanoma, mutations in the BRAF gene lead to constitutive activation of the kinase, driving uncontrolled cell growth.[2]

This compound is a potent, small-molecule inhibitor of B-Raf kinase activity.[3][4] Its chemical structure, N-[3-(3-{4-[(Dimethylamino)Methyl]Phenyl}Pyrazolo[1,5-a]Pyrimidin-7-yl)Phenyl]-3-(Trifluoromethyl)Benzamide, is characteristic of an ATP-competitive inhibitor.[5][6] This mechanism involves the inhibitor binding to the ATP-binding pocket of the B-Raf kinase domain, thereby preventing the phosphorylation of its downstream substrate, MEK1/2. This blockade effectively halts the aberrant signaling cascade, leading to an inhibition of cell proliferation in cancer cells harboring activating B-Raf mutations.[2]

Quantitative Data Summary

This compound, also identified as Compound 10n in literature, demonstrates potent inhibition in both biochemical and cellular contexts.[3] It is noteworthy that the inhibitor shows equipotent activity against both B-Raf and c-Raf in biochemical assays.[4][6]

| Assay Type | Target / Cell Line | Mutation Status | IC50 Value |

| Biochemical | B-Raf Kinase | N/A | 24 nM[1][3][4][6] |

| Biochemical | c-Raf Kinase | N/A | 25 nM[1][4][6] |

| Cellular | HT29 (Colon Cancer) | B-Raf V600E | 0.78 µM[3][6][7] |

| Cellular | WM 266-4 (Melanoma) | B-Raf V600E | 0.92 µM[3][6][7] |

| Cellular | KFs (Keloid Fibroblasts) | Not Specified | 0.83 µM (at 72h)[2] |

Experimental Protocols

The following sections describe generalized, standard methodologies for determining the inhibitory activity of compounds like this compound.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the kinase activity of B-Raf by measuring the amount of ATP consumed during the phosphorylation of its substrate, MEK1. The remaining ATP is detected via a luciferase-based reaction, where a lower light signal corresponds to higher kinase activity and thus weaker inhibition.

Materials:

-

Recombinant human B-Raf enzyme

-

Kinase-inactive MEK1 substrate

-

This compound (or other test compounds) serially diluted in DMSO

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well assay plates

Procedure:

-

Compound Plating: Add 1 µL of serially diluted this compound in DMSO to the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Enzyme Addition: Prepare a solution of B-Raf enzyme and MEK1 substrate in Kinase Assay Buffer. Add 20 µL of this solution to each well.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Prepare an ATP solution in Kinase Assay Buffer at a concentration near the Km for B-Raf. Add 20 µL to each well to start the kinase reaction.

-

Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

-

Detection: Equilibrate the plate and the Luminescent Kinase Assay Reagent to room temperature. Add 40 µL of the reagent to each well.

-

Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTS-Based)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The reduction of a tetrazolium compound (MTS) by viable cells into a colored formazan product is quantified by absorbance.

Materials:

-

Human cancer cell lines (e.g., HT29, WM 266-4)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound serially diluted in culture medium

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Clear, flat-bottomed 96-well cell culture plates

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include "vehicle control" (DMSO-treated) wells.

-

Incubation: Return the plate to the incubator and incubate for 72 hours.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Color Development: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time depends on the metabolic rate of the cell line.

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability against the logarithm of inhibitor concentration and fit the curve to determine the IC50 value.

Structural and Binding Insights

While a co-crystal structure of this compound with the B-Raf kinase domain is not publicly available, its identity as a Type I inhibitor can be inferred from its chemical class. Type I inhibitors bind to the active conformation of the kinase, where the "DFG" motif in the activation loop is in the "in" position ("DFG-in"), making the ATP-binding site accessible. This compound is proposed to occupy this ATP pocket, forming key interactions with hinge region residues, which prevents the binding and hydrolysis of ATP.

References

- 1. biocat.com [biocat.com]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. filgen.jp [filgen.jp]

- 5. 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | 195371-89-2 | Benchchem [benchchem.com]

- 6. This compound|cas 950736-05-7|DC Chemicals [dcchemicals.com]

- 7. This compound | Raf抑制剂 | MCE [medchemexpress.cn]

The Structure-Activity Relationship of B-Raf IN 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of B-Raf IN 1, a potent and selective inhibitor of the B-Raf kinase. This document outlines the critical chemical features influencing its inhibitory activity, presents quantitative data for this compound and related compounds, and details the experimental protocols for key biological assays. Visualizations of relevant signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of the material.

Introduction to B-Raf and Its Role in Cancer

B-Raf is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1] This pathway is essential for regulating cellular processes such as growth, proliferation, differentiation, and survival.[2] The B-Raf gene is frequently mutated in various human cancers, with the V600E mutation being the most common, occurring in approximately 50% of melanomas.[3] This mutation leads to constitutive activation of the B-Raf kinase, resulting in uncontrolled cell growth and tumor progression.[3] Consequently, B-Raf has emerged as a significant therapeutic target for the development of anti-cancer drugs.

This compound: A Profile of a Selective Inhibitor

This compound is a potent and selective inhibitor of the B-Raf kinase. Its chemical structure is characterized by a core scaffold that facilitates its interaction with the ATP-binding pocket of the B-Raf kinase domain. The following sections delve into the specific structural features that govern its activity and selectivity.

Structure-Activity Relationship (SAR) of this compound and Analogs

The inhibitory potency of this compound and its analogs is dictated by the interplay of various structural components. The core scaffold, typically a heterocyclic ring system, serves as the anchor within the kinase's active site. Modifications to the peripheral substituents can significantly impact binding affinity and selectivity.

The Core Scaffold

The central ring system of B-Raf inhibitors is critical for establishing key interactions with the hinge region of the kinase domain. Different scaffolds, such as pyrimidine-sulfonamide and imidazo[2,1-b]thiazole, have been explored in the development of B-Raf inhibitors. The specific arrangement of nitrogen atoms and other functional groups within the core determines the hydrogen bonding pattern with the kinase hinge, a crucial factor for potent inhibition.

Key Substituent Effects

The substituents on the core scaffold play a vital role in optimizing the inhibitor's potency and pharmacokinetic properties.

-

Solvent-Front Interacting Groups: Substituents that extend towards the solvent-exposed region of the ATP-binding pocket can form additional interactions and enhance binding affinity.

-

Gatekeeper Residue Interactions: The "gatekeeper" residue in the kinase domain is a critical determinant of inhibitor selectivity. Substituents that can favorably interact with this residue can improve selectivity over other kinases.

-

Hydrophobic Pocket Moieties: Groups that occupy the hydrophobic pockets within the active site contribute significantly to the overall binding energy. The size, shape, and lipophilicity of these moieties are key parameters in SAR studies.

Quantitative Data on B-Raf Inhibitors

The following tables summarize the quantitative data for various B-Raf inhibitors, providing a comparative analysis of their potency against wild-type and mutant forms of the B-Raf kinase, as well as in cellular assays.

Table 1: Biochemical Activity of B-Raf Inhibitors

| Compound | B-Raf (WT) IC₅₀ (nM) | B-Raf (V600E) IC₅₀ (nM) | c-Raf IC₅₀ (nM) |

| This compound | - | 24 | - |

| Compound 7a | - | 110 | - |

| Compound 7b | - | 750 | - |

| Rafoxanide | - | 70 | - |

| Closantel | - | 1900 | - |

| Vemurafenib | - | 170 | - |

| Encorafenib | 470 | 350 | 300 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data is compiled from multiple sources for comparative purposes.

Table 2: Cellular Activity of B-Raf Inhibitors

| Compound | Cell Line | Genotype | Cellular IC₅₀ (µM) |

| This compound | WM-266-4 | B-Raf V600D | 0.92 |

| This compound | HT-29 | B-Raf V600E | 0.78 |

| Compound 7a | HepG2 | B-Raf WT | 17.89 |

| Compound 7a | Huh7 | B-Raf WT | 25.07 |

| Compound 7b | MDA-MB-231 | B-Raf G464V | - |

| Compound 7b | MCF-7 | B-Raf WT | - |

Cellular IC₅₀ values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

B-Raf Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified B-Raf kinase.

Materials:

-

Recombinant human B-Raf (WT or V600E) enzyme

-

MEK1 (kinase-dead) as a substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or AlphaScreen®)

-

Microplates (e.g., 96-well or 384-well)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.

-

Enzyme and Substrate Preparation: Dilute the B-Raf enzyme and MEK1 substrate in assay buffer to the appropriate working concentrations.

-

Reaction Initiation: In a microplate, add the B-Raf enzyme, MEK1 substrate, and the test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Addition: Initiate the kinase reaction by adding a solution of ATP to each well.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions. Luminescence or fluorescence is typically measured using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing DMSO instead of the compound). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A375 for B-Raf V600E, WM-266-4 for B-Raf V600D)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Microplates (e.g., 96-well)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 72 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the control wells. Determine the IC₅₀ value by plotting the data on a dose-response curve.

Western Blot for ERK Phosphorylation

This assay measures the phosphorylation status of ERK, a downstream target of B-Raf, to assess the inhibitor's effect on the MAPK pathway within cells.[5]

Materials:

-

Cancer cell lines

-

Test compounds

-

Lysis buffer

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting apparatus

Procedure:

-

Cell Treatment: Treat cultured cells with the test compound for a specified time.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK and total ERK, followed by an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the MAPK signaling pathway, a typical experimental workflow for inhibitor screening, and the logical relationship of B-Raf inhibitor types.

Caption: The MAPK/ERK signaling cascade initiated by growth factor binding.

Caption: A generalized workflow for the screening and identification of B-Raf inhibitors.

Caption: A logical classification of B-Raf inhibitors based on their binding mode.

References

The Discovery and Synthesis of B-Raf IN 1: A Technical Guide

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of B-Raf IN 1, a potent inhibitor of the B-Raf kinase. This document details the scientific background, experimental methodologies, and key data associated with this compound, making it a valuable resource for researchers in oncology and drug discovery.

Introduction to B-Raf and its Role in Cancer

B-Raf is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1][2] This pathway is essential for regulating cell division, differentiation, and secretion.[1] The B-Raf protein is composed of three conserved regions: CR1 (a Ras-GTP-binding self-regulatory domain), CR2 (a serine-rich hinge region), and CR3 (the catalytic kinase domain).[1]

Mutations in the BRAF gene can lead to constitutive activation of the B-Raf protein, resulting in uncontrolled cell growth and proliferation, a hallmark of cancer.[2] The most common mutation, V600E, is found in a significant percentage of human cancers, particularly in melanoma.[3] This has made the B-Raf kinase a prime target for the development of targeted cancer therapies.

Discovery of this compound

This compound was identified as a potent B-Raf inhibitor through a focused discovery effort targeting non-hinge-binding pyrazolo[1,5-α]pyrimidines. The research, published in Bioorganic & Medicinal Chemistry Letters in 2009 by Berger et al., described the synthesis and evaluation of a series of compounds, with this compound (designated as compound 10n in the publication) emerging as a lead candidate.[4]

The discovery strategy centered on identifying compounds that bind to the inactive, or DFG-out, conformation of the B-Raf kinase. This approach can offer advantages in terms of selectivity and potentially overcoming resistance mechanisms associated with inhibitors that target the active conformation.[4]

Quantitative Biological Data

The biological activity of this compound was assessed through various in vitro assays. The key quantitative data is summarized in the tables below.

| Table 1: In Vitro Kinase Inhibitory Activity of this compound | |

| Target Kinase | IC50 (nM) |

| B-Raf | 24[4] |

| C-Raf | 25[4] |

| p38α | 216[4] |

| CAMKII | 822[4] |

| PKCα | >2000[4] |

| IKKβ | >2000[4] |

| PI3Kα | >2000[4] |

| Table 2: Cellular Proliferation Inhibition by this compound | |

| Cell Line | IC50 (nM) |

| WM 266-4 (B-Raf V600D) | 920[4] |

| HT29 (B-Raf V600E) | 780[4] |

Experimental Protocols

General Synthesis of this compound (Compound 10n)

The synthesis of this compound follows a multi-step route starting from commercially available materials. The general scheme involves the construction of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization with the side chains. While the specific, detailed experimental procedures from the supplementary information of the primary publication were not retrieved in the search, a general outline based on the publication by Berger et al. is provided below.

Caption: A typical workflow for a B-Raf kinase inhibition assay.

Protocol:

-

Reagents: Recombinant human B-Raf enzyme, inactive MEK1 as a substrate, ATP, [γ-32P]ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), and the test compound (this compound).

-

Assay Plate Preparation: Serially dilute this compound in DMSO and then into the kinase assay buffer. Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microtiter plate.

-

Enzyme and Substrate Addition: Add the B-Raf enzyme to each well and incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the MEK1 substrate and ATP (spiked with [γ-32P]ATP).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP.

-

Data Analysis: Measure the radioactivity on the phosphocellulose paper using a scintillation counter. Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

B-Raf is a key component of the RAS-RAF-MEK-ERK signaling pathway. The binding of growth factors to receptor tyrosine kinases (RTKs) at the cell surface leads to the activation of RAS, which in turn recruits and activates RAF kinases. Activated B-Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK can then translocate to the nucleus to regulate gene expression involved in cell proliferation and survival.

dot

Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.

This compound acts as an ATP-competitive inhibitor of B-Raf. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of MEK, thereby blocking the downstream signaling cascade that leads to cell proliferation. A key feature of this compound is its ability to bind to the inactive "DFG-out" conformation of B-Raf. [4]This can lead to a more sustained inhibition and potentially a different resistance profile compared to inhibitors that target the active "DFG-in" conformation.

Conclusion

This compound is a potent and selective pyrazolo[1,5-a]pyrimidine-based inhibitor of B-Raf and C-Raf kinases. Its discovery has provided a valuable chemical scaffold for the development of targeted therapies against cancers driven by aberrant B-Raf signaling. The data presented in this guide, including its biochemical and cellular activities, along with the outlined experimental protocols, offer a comprehensive resource for researchers working on the development of novel kinase inhibitors and for those studying the intricacies of the MAPK signaling pathway. Further investigation into the in vivo efficacy, pharmacokinetic properties, and resistance mechanisms of this compound and its analogs will be crucial for its potential clinical translation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. 950736-05-7|N-(3-(3-(4-((Dimethylamino)methyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide|BLD Pharm [bldpharm.com]

- 3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

B-Raf Inhibitor PLX4720: A Comprehensive Target Selectivity Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the target selectivity profile of PLX4720, a potent and selective inhibitor of the B-Raf kinase. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the inhibitor's mechanism of action, off-target effects, and the experimental methodologies used for its characterization.

Introduction

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] The B-Raf protein kinase, a key component of this cascade, is frequently mutated in various human cancers, with the V600E mutation being the most common, occurring in approximately 66% of malignant melanomas.[2] This mutation leads to constitutive activation of the B-Raf kinase, driving uncontrolled cell growth. Consequently, B-Raf has emerged as a significant therapeutic target for cancer treatment.[3] PLX4720 is a potent, selective, small-molecule inhibitor of the B-Raf kinase, specifically targeting the oncogenic B-RafV600E mutant.[4]

Target Selectivity Profile of PLX4720

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, minimizing off-target toxicities. PLX4720 has been extensively profiled against a panel of kinases to determine its selectivity.

Table 1: Kinase Inhibition Profile of PLX4720

| Kinase Target | IC50 (nM) | Fold Selectivity (vs. B-RafV600E) |

| B-RafV600E | 13 | 1 |

| Wild-type B-Raf | 100 | ~7.7 |

| c-Raf-1 | 48 | ~3.7 |

| ACK1 (TNK2) | <100 | - |

| KHS1 (MAP4K5) | <100 | - |

| SRMS | <100 | - |

Data compiled from multiple sources.[4][5][6] Note: For ACK1, KHS1, and SRMS, specific IC50 values were not provided, only that they were inhibited at <100 nM concentrations in biochemical assays.[5][6]

As shown in Table 1, PLX4720 demonstrates significant selectivity for the B-RafV600E mutant over the wild-type B-Raf and the closely related c-Raf-1.[4] While it shows some activity against a few other kinases at sub-micromolar concentrations, it is remarkably selective against a broader panel of kinases.[4][5]

Experimental Protocols

The following sections detail the methodologies employed to characterize the target selectivity of PLX4720.

Objective: To determine the half-maximal inhibitory concentration (IC50) of PLX4720 against a panel of purified kinases.

Methodology:

A common method for determining in vitro kinase activity is by measuring the phosphorylation of a substrate. For B-Raf kinase activity, the phosphorylation of biotinylated-MEK protein can be measured using AlphaScreen Technology.[4] Alternatively, a luminescent kinase assay format like the Kinase-Glo® MAX assay can be utilized.[7][8][9] For broader kinase profiling, the Z'-LYTE biochemical assay format is often employed.[4]

General Protocol Outline (based on AlphaScreen):

-

Reagents:

-

Purified recombinant kinase (e.g., B-RafV600E, wild-type B-Raf).

-

Biotinylated substrate (e.g., MEK1).

-

ATP.

-

Assay buffer (e.g., 100 mM Tris, pH 7.5, 10 mM MgCl2, 5 mM β-mercaptoethanol).[10]

-

PLX4720 serially diluted in DMSO.

-

AlphaScreen donor and acceptor beads.

-

-

Procedure:

-

The kinase reaction is performed by incubating the purified kinase with the biotinylated substrate and ATP in the assay buffer.

-

PLX4720 at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 15 minutes at room temperature).[10]

-

The reaction is stopped, and AlphaScreen donor and acceptor beads are added. The donor beads bind to the streptavidin on the biotinylated substrate, and the acceptor beads bind to a phosphorylation-specific antibody.

-

If the substrate is phosphorylated, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal upon excitation.

-

The signal is read on a suitable plate reader.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Objective: To assess the inhibitory effect of PLX4720 on the B-Raf signaling pathway in a cellular context by measuring the phosphorylation of the downstream effector ERK.

Methodology:

The activity of the B-Raf pathway in cells can be monitored by quantifying the phosphorylation of MEK1 and subsequently ERK.[2][10] This is typically achieved using immunoassays.

General Protocol Outline:

-

Cell Culture:

-

Tumor cell lines with known B-Raf mutational status (e.g., B-RafV600E-positive and wild-type B-Raf cell lines) are cultured under standard conditions.

-

-

Treatment:

-

Cells are treated with a range of concentrations of PLX4720 for a specified duration.

-

-

Cell Lysis:

-

After treatment, cells are washed and lysed to extract total protein.

-

-

Immunoassay (e.g., Western Blotting or ELISA):

-

Western Blotting:

-

Protein concentrations of the lysates are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

The membrane is then washed and incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

The signal is visualized using a chemiluminescent substrate.

-

-

ELISA:

-

An ELISA plate is coated with a capture antibody for total ERK.

-

Cell lysates are added to the wells.

-

A detection antibody specific for p-ERK, conjugated to an enzyme, is added.

-

A substrate is added, and the resulting colorimetric or fluorescent signal is measured.

-

-

-

Data Analysis:

-

The levels of p-ERK are normalized to total ERK to account for any variations in protein loading.

-

The percentage of inhibition of ERK phosphorylation is calculated relative to a vehicle-treated control.

-

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of B-Raf inhibition and the experimental approach to determining selectivity, the following diagrams are provided.

Conclusion

PLX4720 is a highly potent and selective inhibitor of the oncogenic B-RafV600E kinase.[4] Its selectivity has been established through rigorous in vitro kinase profiling and confirmed in cellular assays that demonstrate on-target pathway inhibition.[4] The methodologies described in this guide represent standard approaches for characterizing the selectivity of kinase inhibitors and are crucial for the development of targeted cancer therapies. The favorable selectivity profile of PLX4720 and its successor compounds has paved the way for significant advancements in the treatment of B-Raf mutant melanomas.[5][11]

References

- 1. The Wrath of RAFs: Rogue Behavior of B-RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A selective cellular screening assay for B-Raf and c-Raf kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 6. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

B-Raf IN 1: A Technical Guide to its Binding Affinity for B-Raf V600E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the selective kinase inhibitor, B-Raf IN 1, for the oncogenic B-Raf V600E mutant. This compound, also identified as Raf inhibitor 1 and Compound 13, is a potent inhibitor of Raf kinases, demonstrating significant potential in preclinical studies. This document outlines the quantitative binding data, detailed experimental methodologies for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding and Inhibition Data

This compound exhibits high affinity for both wild-type and V600E mutated B-Raf, as well as for C-Raf. The following tables summarize the key quantitative metrics of its inhibitory activity.

Table 1: Biochemical Inhibition Constants (Ki) of this compound

| Target | Inhibition Constant (Ki) |

| B-Raf (Wild-Type) | 1 nM[1][2][3] |

| B-Raf (V600E) | 1 nM[1][2][3] |

| C-Raf | 0.3 nM[1][2][3] |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound

| Assay Type | Target/Cell Line | IC50 |

| Biochemical Assay | B-Raf | 24 nM[4] |

| Biochemical Assay | C-Raf | 25 nM |

| Cellular Assay | WM 266-4 (Melanoma, B-Raf V600E) | 0.92 µM[4] |

| Cellular Assay | HT29 (Colon Cancer, B-Raf V600E) | 0.78 µM[4] |

| Cellular Assay | A375 (Melanoma, B-Raf V600E) | 0.31 µM[1] |

| Cellular Assay | HCT-116 (Colon Cancer, KRAS mutant) | 0.72 µM[1] |

Experimental Protocols

The determination of the binding affinity and inhibitory activity of this compound involves rigorous biochemical and cellular assays. The following are detailed methodologies adapted from the primary literature.

Biochemical Kinase Inhibition Assay (Determination of IC50)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

-

Reagents and Materials :

-

Recombinant human B-Raf V600E kinase domain.

-

MEK1 (inactive) as a substrate.

-

ATP (Adenosine triphosphate).

-

This compound (or test compound) at various concentrations.

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well assay plates.

-

-

Procedure :

-

A solution of the B-Raf V600E enzyme is prepared in the kinase assay buffer.

-

Serial dilutions of this compound are prepared in DMSO and then diluted in the assay buffer.

-

In a 384-well plate, the B-Raf V600E enzyme, the substrate (MEK1), and the various concentrations of this compound are combined. A control with DMSO instead of the inhibitor is also included.

-

The reaction is initiated by adding a solution of ATP to a final concentration that is approximately the Km value for the kinase.

-

The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

-

The kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent like ADP-Glo™, which correlates with kinase activity.

-

Luminescence is read on a plate reader.

-

-

Data Analysis :

-

The luminescence readings are converted to percent inhibition relative to the DMSO control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Assay for B-Raf Inhibition (Western Blot)

This protocol describes how to assess the inhibitory effect of this compound on the B-Raf signaling pathway within a cellular context.

-

Cell Culture and Treatment :

-

Human melanoma cells harboring the B-Raf V600E mutation (e.g., A375 or WM 266-4) are cultured in appropriate media until they reach 70-80% confluency.

-

The cells are then treated with varying concentrations of this compound or a vehicle control (DMSO) for a specific duration (e.g., 2 hours).

-

-

Protein Extraction :

-

After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

The cell lysates are collected and centrifuged to pellet cellular debris. The supernatant containing the total protein is collected.

-

-

Western Blotting :

-

The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis :

-

The band intensities are quantified using densitometry software. The levels of p-MEK and p-ERK are normalized to their respective total protein levels to determine the extent of pathway inhibition at different concentrations of this compound.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the B-Raf V600E signaling pathway and a typical experimental workflow for inhibitor testing.

Caption: B-Raf V600E Signaling Pathway and Inhibition by this compound.

Caption: Workflow for Characterizing B-Raf Inhibitors.

References

B-Raf IN 1: A Technical Guide to its Effects on the MAPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of B-Raf IN 1, a potent kinase inhibitor, and its impact on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document details the mechanism of action, quantitative efficacy, and relevant experimental methodologies for studying this compound.

Introduction: The B-Raf Kinase and the MAPK Signaling Pathway

The MAPK/ERK pathway is a critical intracellular signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] At the core of this pathway lies a three-tiered kinase cascade: RAF, MEK, and ERK.[2] The RAF kinase family consists of three isoforms: A-Raf, B-Raf, and C-Raf (or Raf-1).[3][4]

Under normal physiological conditions, the pathway is activated by extracellular signals that lead to the activation of RAS GTPases.[5] Activated RAS recruits RAF kinases to the cell membrane, where they become activated through a complex process involving dimerization and phosphorylation.[5][6] Activated RAF then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.[3] Activated ERK translocates to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that drive cell growth and survival.[5]

B-Raf is the most potent activator of MEK among the RAF isoforms.[7] Somatic point mutations in the BRAF gene are prevalent in a significant percentage of human cancers, with the V600E substitution being the most common, accounting for over 90% of these mutations.[4][8] This mutation mimics phosphorylation, leading to a constitutively active B-Raf kinase that drives uncontrolled downstream signaling, promoting oncogenesis.[1][4][9] Consequently, B-Raf, particularly the V600E mutant, is a prime therapeutic target in oncology.[8][10]

This compound: A Potent B-Raf Inhibitor

This compound is a small molecule inhibitor designed to target the kinase activity of B-Raf. It has demonstrated high potency and selectivity, making it a valuable tool for research and a lead compound in drug discovery.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the B-Raf kinase domain. This binding event prevents the phosphorylation of MEK1/2, the immediate downstream substrate of B-Raf. The inhibition of MEK phosphorylation subsequently prevents the activation of ERK1/2. The net effect is the downregulation of the MAPK signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells dependent on the B-Raf signaling pathway.[8]

Below is a diagram illustrating the MAPK signaling pathway and the point of inhibition by this compound.

Quantitative Data for this compound

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.

| Target | Assay Type | IC50 Value | Reference |

| B-Raf | Biochemical Kinase Assay | 24 nM | [11][12] |

| c-Raf | Biochemical Kinase Assay | 25 nM | [11] |

| WM 266-4 (Melanoma) | Cellular Proliferation Assay | 0.92 µM | [12] |

| HT29 (Colon Cancer) | Cellular Proliferation Assay | 0.78 µM | [12] |

Table 1: Summary of reported IC50 values for this compound.

Detailed Experimental Protocols

To evaluate the effect of this compound on the MAPK pathway, several key experiments are typically performed.

This assay measures the direct inhibitory effect of this compound on B-Raf kinase activity.

Materials:

-

Recombinant human B-Raf enzyme (wild-type or V600E).[10][13]

-

Kinase Buffer (e.g., 5x Kinase Buffer 1).[14]

-

ATP solution (e.g., 500 µM).[14]

-

B-Raf substrate (e.g., inactive MEK1 or a synthetic peptide like MEKtide).[15]

-

This compound stock solution (in DMSO).

-

96-well plates.[14]

-

Luminescent kinase activity detection reagent (e.g., Kinase-Glo® MAX).[14]

-

Plate reader capable of measuring luminescence.[14]

Protocol:

-

Prepare Master Mix: For each reaction, prepare a master mix containing Kinase Buffer, ATP, and B-Raf substrate.[14]

-

Inhibitor Dilution: Perform serial dilutions of this compound in a suitable buffer containing a constant percentage of DMSO.

-

Add Inhibitor: Add 5 µL of the diluted inhibitor solution to the designated wells of the 96-well plate. For positive control (no inhibition) and blank wells, add 5 µL of the dilution buffer with DMSO.[14]

-

Enzyme Preparation: Dilute the recombinant B-Raf enzyme to the desired working concentration in 1x Kinase Buffer.[14]

-

Initiate Reaction: Add the diluted B-Raf enzyme to all wells except the "Blank" wells.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

Detect Activity: Add the Kinase-Glo® MAX reagent to each well to stop the reaction and measure the remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

This method is used to assess the effect of this compound on the phosphorylation status of key downstream proteins (MEK and ERK) in whole cells.

Materials:

-

Cell culture reagents and cancer cell lines (e.g., WM 266-4).

-

This compound.

-

Lysis buffer (e.g., SDS-lysis buffer).[16]

-

Protein concentration assay kit (e.g., BCA assay).

-

PVDF or nitrocellulose membranes.[16]

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[17][18]

-

Primary antibodies:

-

HRP-conjugated secondary antibodies.[17]

-

Enhanced chemiluminescence (ECL) detection kit.[16]

-

Imaging system.[16]

Protocol:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17][18]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.[17]

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.[18]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.[16]

-

Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total protein (e.g., total ERK) and a loading control.[18]

Experimental and Logical Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of a B-Raf inhibitor like this compound.

Conclusion

This compound is a potent inhibitor of B-Raf kinase that effectively blocks the MAPK signaling pathway. Its ability to reduce the phosphorylation of MEK and ERK translates to anti-proliferative effects in cancer cells harboring B-Raf mutations. The experimental protocols detailed in this guide provide a framework for researchers to investigate the mechanism and efficacy of this compound and similar compounds. A thorough understanding of its interaction with the MAPK pathway is essential for its application in cancer research and the development of targeted therapeutics.

References

- 1. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic model of MAPK signaling reveals how allostery and rewiring contribute to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation and Role of Raf-1/B-Raf Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. B-Raf activation loop phosphorylation revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. This compound|950736-05-7|COA [dcchemicals.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. pubcompare.ai [pubcompare.ai]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of the B-Raf Inhibitor: B-Raf IN 1 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of B-Raf IN 1, a potent and selective inhibitor of the B-Raf kinase. This document details the inhibitor's biochemical and cellular activities, provides methodologies for key experimental protocols, and visualizes critical pathways and workflows to support further research and development efforts in oncology and signal transduction.

Introduction to B-Raf and the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival.[1] The RAF family of serine/threonine kinases, including A-Raf, B-Raf, and C-Raf, are critical components of this cascade.[1] Upon activation by RAS proteins, RAF kinases phosphorylate and activate MEK1/2, which in turn phosphorylates and activates ERK1/2.[2][3]

Mutations in the BRAF gene are among the most common in human cancers, with a specific mutation, V600E, accounting for over 90% of cases and leading to constitutive kinase activity.[1] This makes B-Raf, particularly the V600E mutant, a prime therapeutic target. This compound is an ATP-competitive kinase inhibitor developed to target this key oncogenic driver.[4][5]

Caption: The canonical RAS/RAF/MEK/ERK signaling cascade.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. The data highlights its potency against the B-Raf kinase and its effectiveness in inhibiting the proliferation of cancer cell lines harboring the B-Raf V600E mutation.

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Kinase Assay | B-Raf Kinase | IC₅₀ | 24 nM | [4] |

| Cell Proliferation Assay | WM-266-4 (Melanoma) | IC₅₀ | 0.92 µM | [4] |

| Cell Proliferation Assay | HT-29 (Colon) | IC₅₀ | 0.78 µM | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro characterization studies. The following sections provide protocols for key assays used to evaluate B-Raf inhibitors.

In Vitro B-Raf Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the B-Raf kinase. A common method involves measuring the phosphorylation of a substrate, such as MEK1, using a luminescence-based ATP detection system.

Objective: To determine the IC₅₀ value of this compound against B-Raf kinase.

Materials:

-

Recombinant B-Raf enzyme (wild-type or V600E)

-

B-Raf substrate (e.g., inactive MEK1)

-

Kinase Assay Buffer (e.g., 100 mM Tris, pH 7.5, 10 mM MgCl₂, 5 mM β-mercaptoethanol)[2]

-

ATP solution

-

This compound (dissolved in DMSO)

-

Luminescent Kinase Assay Kit (e.g., Kinase-Glo® MAX)

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add the B-Raf enzyme and the this compound dilution (or DMSO for control).

-

Add the kinase substrate (inactive MEK1) to each well.

-

Initiate the kinase reaction by adding ATP. The final reaction volume typically ranges from 25 to 50 µL.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol. The light output is inversely correlated with kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation Assay

This assay assesses the effect of this compound on the viability and growth of cancer cells, particularly those dependent on B-Raf signaling.

Objective: To determine the IC₅₀ of this compound in B-Raf mutant cancer cell lines (e.g., WM-266-4, HT-29).

Materials:

-

WM-266-4 or HT-29 cells

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or MTT)

-

Sterile 96-well clear-bottom cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

-

Prepare a serial dilution of this compound in the complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of this compound (or DMSO as a vehicle control).

-

Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Normalize the data to the vehicle control wells to determine the percent viability.

-

Plot the percent viability against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Western Blot for Pathway Modulation

This protocol is used to confirm that this compound inhibits its intended target within the cell by assessing the phosphorylation status of downstream proteins MEK and ERK.

Objective: To visualize the inhibition of MEK and ERK phosphorylation in response to this compound treatment.

Materials:

-

B-Raf V600E mutant cells (e.g., A375, WM-266-4)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells and allow them to attach. Treat the cells with varying concentrations of this compound for a defined period (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. A decrease in the p-MEK/t-MEK and p-ERK/t-ERK ratios indicates successful pathway inhibition.

Visualized Workflows and Mechanisms

Diagrams are essential for conceptualizing complex processes. The following visualizations depict a standard workflow for inhibitor characterization and the mechanism of action for an ATP-competitive inhibitor.

Caption: A logical workflow for the in vitro characterization of a kinase inhibitor.

Caption: Mechanism of an ATP-competitive B-Raf inhibitor.

References

- 1. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

In-depth Technical Guide: The Kinase Inhibition Spectrum of RAF265

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase inhibition spectrum of RAF265 (also known as CHIR-265), a potent inhibitor of B-Raf kinase. This document includes quantitative inhibition data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction to RAF265

RAF265 is an orally bioavailable small molecule inhibitor that has demonstrated potent activity against both wild-type and mutant forms of B-Raf kinase, a key component of the MAPK/ERK signaling pathway.[1][2] Dysregulation of this pathway, often through activating mutations in B-Raf such as V600E, is a critical driver in a significant portion of human cancers, including melanoma.[1][3] RAF265 has been shown to inhibit not only B-Raf and its family member c-Raf but also other kinases, notably VEGFR2, implicating it as a multi-targeted agent with potential anti-angiogenic effects.[3][4] This dual activity makes it a subject of significant interest in cancer research and drug development.

Kinase Inhibition Spectrum of RAF265

The following tables summarize the quantitative data on the inhibitory activity of RAF265 against a range of kinases. The data is compiled from biochemical assays and cellular assays to provide a comprehensive profile of its potency and selectivity.

Table 1: Biochemical Inhibition of RAF265 against Primary Targets

| Kinase Target | Inhibition Value (IC50/EC50) | Assay Conditions |

| B-Raf (V600E) | 0.5 nM (IC50) | Biochemical Assay |

| B-Raf (wild-type) | 70 nM (IC50) | Biochemical Assay |

| c-Raf | 19 nM (IC50) | Biochemical Assay |

| VEGFR2 | 30 nM (EC50) | Cell-free Assay |

Data sourced from multiple studies.[1][4][5]

Table 2: KINOMEscan Profile of RAF265

The following data represents a selection from a broad kinase panel screening (KINOMEscan) for RAF265, illustrating its selectivity. The results are presented as Kd (dissociation constant), where a lower value indicates stronger binding affinity.

| Kinase Target | Kd (nM) |

| BRAF | 1.5 |

| RAF1 (c-Raf) | 3.6 |

| BRAF (V600E) | 0.8 |

| KDR (VEGFR2) | 16 |

| KIT | 110 |

| PDGFRA | 280 |

| PDGFRB | 83 |

| FLT3 | 240 |

| SRC | >10,000 |

| LCK | >10,000 |

This data is representative of a larger screening panel. The full dataset can be accessed through the HMS LINCS database (Dataset ID: 20201, Small Molecule ID: LSM-1207).[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of RAF265.

Radiometric Kinase Assay for B-Raf Inhibition

This protocol describes a method to determine the in vitro inhibitory activity of a compound against B-Raf kinase.

Materials:

-

Recombinant B-Raf enzyme

-

MEK1 as substrate

-

5x Kinase assay buffer (e.g., 50 mM Tris, pH 7.5, 15 mM MgCl2, 0.1 mM EDTA, 1 mM DTT)[4]

-

[γ-³³P]ATP

-

RAF265 or other test compounds dissolved in 100% DMSO

-

Stop reagent (e.g., 30 mM EDTA)[4]

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation fluid

-

Microplate reader capable of detecting radioactivity

Procedure:

-

Prepare a master mix of Raf and Mek in 2x kinase assay buffer.[4]

-

Dispense 15 µL of the master mix into each well of a polypropylene assay plate.[4]

-

For background determination, some wells should contain Mek and DMSO without the Raf enzyme.[4]

-

Prepare serial dilutions of RAF265 in 100% DMSO. Add 3 µL of the 10x compound dilutions to the appropriate wells. For control wells, add 3 µL of DMSO.[4]

-

Initiate the kinase reaction by adding 12 µL of 2.5x [γ-³³P]ATP solution diluted in assay buffer.[4]

-

Stop the reaction by adding 70 µL of the stop reagent.[4]

-

Pre-wet the phosphocellulose filter plates with 70% ethanol and rinse with wash buffer.

-

Transfer 90 µL of the reaction mixture from the assay plate to the filter plate.[4]

-

Wash the filter plates multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.[4]

-

Dry the plates, add 100 µL of scintillation fluid to each well, and measure the incorporated radioactivity using a microplate reader.[4]

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.

MTT Cell Proliferation Assay for IC50 Determination

This protocol outlines the steps to measure the effect of RAF265 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma cells with B-Raf V600E mutation)

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

RAF265 or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[5][9]

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of RAF265 in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (e.g., DMSO) as controls.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[4]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5][9]

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][9]

-

Shake the plate gently for about 15 minutes to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the compound concentration.

Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental concepts.

Caption: The B-Raf/MEK/ERK signaling pathway.

Caption: Experimental workflow for kinase inhibitor profiling.

References

- 1. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Software - HMS LINCS Project [lincs.hms.harvard.edu]

- 7. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]

- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

B-Raf IN 1: A Technical Guide to its Role and Analysis in Melanoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BRAF gene, a critical component of the MAP kinase/ERK signaling pathway, is a proto-oncogene that plays a pivotal role in directing cell growth and division.[1][2] Mutations in this gene, particularly the V600E substitution, are found in approximately 50-60% of malignant melanomas, leading to constitutive activation of the B-Raf protein and uncontrolled cell proliferation.[3][4][5] This has made the mutant B-Raf kinase a prime target for therapeutic intervention in melanoma. B-Raf IN 1 is a potent and selective inhibitor of the B-Raf kinase, demonstrating significant activity in preclinical models. This document provides an in-depth technical overview of this compound, its mechanism of action, its effects on melanoma cell lines, and detailed protocols for its experimental evaluation.

This compound: Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the B-Raf kinase. Its primary mechanism of action involves binding to the ATP-binding site of the B-Raf kinase, preventing the phosphorylation and subsequent activation of its downstream target, MEK.[6] This blockade of the MAPK/ERK signaling cascade ultimately leads to cell cycle arrest and apoptosis in melanoma cells harboring the BRAF V600 mutation.[7]

The B-Raf protein itself is composed of three conserved regions (CR1, CR2, and CR3). The CR3 domain is the catalytic kinase domain, which is regulated by the N-terminal CR1 and CR2 domains.[1][3] In its inactive state, the protein is autoinhibited. Activation occurs upon binding of Ras-GTP to the CR1 domain, which leads to a conformational change, dimerization, and activation of the kinase domain.[1] The V600E mutation in the activation segment of the kinase domain mimics phosphorylation, causing the kinase to be constitutively active, bypassing the need for upstream signaling. B-Raf inhibitors are designed to specifically block the activity of this mutant protein.

Quantitative Data: In Vitro Activity of this compound

The potency of this compound has been quantified through both biochemical and cellular assays. The following tables summarize the available data for this inhibitor.

| Assay Type | Target | IC50 | Reference |

| Biochemical Assay | B-Raf Kinase | 24 nM | [8] |

| Table 1: Biochemical potency of this compound. |

| Cell Line | Cancer Type | BRAF Mutation | IC50 | Reference |

| WM-266-4 | Melanoma | V600D | 0.92 µM | [8] |

| HT-29 | Colon Cancer | V600E | 0.78 µM | [8] |

| Table 2: Cellular activity of this compound in cancer cell lines. |

Signaling Pathway and Inhibition

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The diagram below illustrates the canonical pathway and the point of intervention for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of B-Raf inhibitors like this compound in melanoma cell lines. These are representative protocols based on standard practices in the field.[5][9][10]

Cell Viability Assay (MTS/CCK8 Assay)

This assay determines the effect of the inhibitor on the metabolic activity and proliferation of melanoma cells.

-

Cell Culture:

-

Culture BRAF-mutant melanoma cell lines (e.g., A375 [V600E], SK-MEL-28 [V600E], WM-266-4 [V600D]) and BRAF wild-type cell lines (e.g., C8161) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture media. The concentration range should span from nanomolar to micromolar to determine the IC50 value (e.g., 1 nM to 10 µM).

-

Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.

-

Incubate the plates for 72-120 hours.

-

Add 20 µL of MTS or CCK8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK8) using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

-

Western Blot Analysis for Pathway Inhibition

This method is used to confirm that the inhibitor is acting on its intended target and pathway by measuring the phosphorylation status of downstream proteins.

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a specified period (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-MEK (Ser217/221)

-

Total MEK

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

β-actin or GAPDH (as a loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Experimental and Logical Workflow Diagram

The following diagram outlines a typical workflow for evaluating a B-Raf inhibitor.

Conclusion

This compound is a potent and selective inhibitor of the B-Raf kinase, with demonstrated activity against melanoma cell lines harboring BRAF mutations. The technical guide provided here outlines its mechanism of action, summarizes its in vitro potency, and offers detailed protocols for its evaluation in a research setting. By understanding and applying these methodologies, researchers can further elucidate the therapeutic potential of this compound and other targeted inhibitors in the treatment of melanoma.

References

- 1. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. news-medical.net [news-medical.net]

- 4. The Role of Targeted Therapy in Treating Advanced Melanoma - Melanoma Research Alliance [curemelanoma.org]

- 5. Differential sensitivity of melanoma cell lines with BRAFV600E mutation to the specific Raf inhibitor PLX4032 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Mutant BRAF in Melanoma: Current Status and Future Development of Combination Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the treatment of melanoma with BRAF and MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Overcoming chemoresistance to b-raf inhibitor in melanoma via targeted inhibition of phosphoenolpyruvate carboxykinase1 using 3-mercaptopropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Cellular Targets of B-Raf IN 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-Raf IN 1 is a potent and selective small-molecule inhibitor of the B-Raf serine/threonine kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of the MAPK pathway, often driven by mutations in the BRAF gene, is a critical factor in the development and progression of numerous human cancers. This technical guide provides a comprehensive overview of the cellular targets of this compound, presenting quantitative data on its kinase selectivity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Core Cellular Targets and Potency

This compound exhibits high potency against its primary targets, the B-Raf and C-Raf kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are crucial metrics for assessing its efficacy.

| Kinase | IC50 (nM) |

| B-Raf | 24[1] |

| C-Raf | 25[1] |

Kinase Selectivity Profile

A comprehensive understanding of a kinase inhibitor's selectivity is paramount for predicting its therapeutic window and potential off-target effects. While initial reports indicated the selectivity of this compound over 13 other kinases, a broader, quantitative assessment is necessary for a complete profile. This section will be updated with a comprehensive kinome scan data table upon availability of such information from public databases or scientific literature. A kinome scan typically measures the binding affinity or inhibitory activity of a compound against a large panel of kinases. The data is often presented as the percentage of inhibition at a specific concentration or as dissociation constants (Kd).

Signaling Pathway Context

B-Raf is a central kinase in the MAPK/ERK signaling cascade. This pathway transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of a target kinase.

Objective: To determine the IC50 value of this compound against B-Raf and C-Raf.

Materials:

-

Recombinant human B-Raf and C-Raf enzymes

-

MEK1 (kinase-dead) as a substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

This compound (serially diluted)

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the kinase (B-Raf or C-Raf) and the substrate (MEK1) to the wells of a 96-well plate.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-